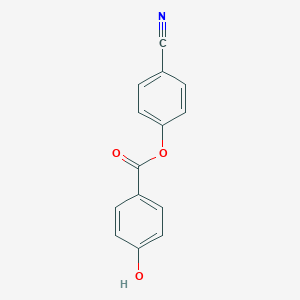

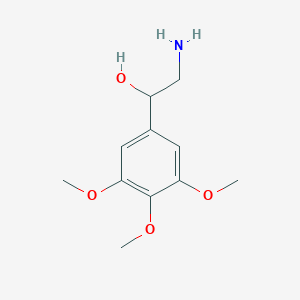

2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol

Vue d'ensemble

Description

2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as Mescaline-N-methyl-ethanolamine and has been found to have a similar chemical structure to mescaline, a naturally occurring psychedelic substance found in certain cacti plants. In

Applications De Recherche Scientifique

Molecular Structure and Properties

- Molecular Structure and Hyperpolarizability: The compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol shows significant hyperpolarizability and charge transfer within the molecule, indicating potential for nonlinear optical applications (Mary et al., 2015).

Reactivity and Stability Studies

- Reactivity with Perchloric Acid: Tris(2,4,6-trimethoxyphenyl)methanol, synthesized using 2,4,6-Trimethoxyphenyllithium, shows inert behavior in hot ethanol but reacts differently in hydrochloric acid and sodium hydroxide, indicating specific chemical stability and reactivity characteristics (Wada et al., 1997).

Biochemical Applications

- Ethanolamine Ammonia-Lyase Study: The stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase provides insights into enzyme catalysis and isotope effect, relevant for understanding biochemical processes (Gani et al., 1983).

Pharmacological Research

- Beta-Receptor Differentiation: Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol influence sympathomimetic activity, aiding in the differentiation of β-receptors in various tissues, crucial for drug development (Lands et al., 1967).

Supramolecular Chemistry

- Supramolecular Arrangement in Alzheimer’s Disease: Studies on chalcones, including those derived from 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, show potential in developing inhibitors for Alzheimer’s disease (Duarte et al., 2019).

Optoelectronic Materials

- Second Harmonic Generation Material: 3-Aminoxanthene-9-one, related to 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, demonstrates potential as a material for second harmonic generation devices (Terao et al., 1993).

Fluorescent Probes and Sensors

- Rhodamine-Azacrown Derivative Probe: A derivative of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol acts as a fluorescent probe for Al3+ and Fe3+, showing different binding modes in various solvents, indicating its use in sensing applications (Fang et al., 2014).

Propriétés

Numéro CAS |

13079-18-0 |

|---|---|

Nom du produit |

2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol |

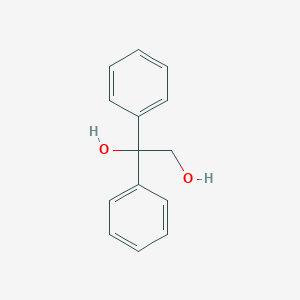

Formule moléculaire |

C11H17NO4 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

2-amino-1-(3,4,5-trimethoxyphenyl)ethanol |

InChI |

InChI=1S/C11H17NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 |

Clé InChI |

BHURFCFBOPXSCN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(CN)O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(CN)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.